L-Leucine, 2-(hydroxymethyl)-
Description
Contextualization of Amino Acid Hydroxylation in Biological Systems
Hydroxylation, the process of introducing a hydroxyl group (-OH) into a molecule, is a common and significant modification of amino acids in biological systems. mdpi.com In biochemistry, these reactions are often carried out by enzymes known as hydroxylases, which facilitate the insertion of an oxygen atom into a C-H bond. wikipedia.org This modification increases the variety of amino acid derivatives and can significantly impact their properties and functions. researchgate.net
The hydroxylation of amino acids is essential for various biological processes. For instance, the hydroxylation of proline to hydroxyproline (B1673980) is critical for the stability of collagen, a major structural protein in animals. wikipedia.org Similarly, the hydroxylation of lysine, asparagine, aspartate, and histidine plays important roles in protein structure and function. wikipedia.org The hydroxylation of aromatic amino acids like phenylalanine, tyrosine, and tryptophan is catalyzed by a family of tetrahydropterin-dependent aromatic amino acid hydroxylases and is crucial for the biosynthesis of neurotransmitters and other vital molecules. nih.gov For example, the hydroxylation of tryptophan is the first step in the synthesis of serotonin. nih.gov
Hydroxyleucine (HLeu) and hydroxyisoleucine (B1674367) (HIL) are examples of hydroxylated branched-chain amino acids that serve as substructures and biosynthetic precursors for various bioactive natural products. mdpi.com The enzymatic hydroxylation of leucine (B10760876) can be catalyzed by enzymes like L-leucine dioxygenase to produce compounds such as 5-hydroxyleucine. mdpi.com
Significance of Stereochemistry in Amino Acid Analog Research
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the study of amino acid analogs. With the exception of glycine, all standard amino acids are chiral, meaning they exist as two non-superimposable mirror images, or enantiomers (L- and D-forms). fiveable.melibretexts.org In naturally occurring proteins, the L-form of amino acids predominates. fiveable.melibretexts.org
The stereochemistry of an amino acid analog can profoundly influence its biological activity, metabolic stability, and pharmacokinetic properties. acs.orgnih.gov For example, the introduction of D-amino acids in place of L-amino acids in peptide-based drugs can enhance their stability against enzymatic degradation. acs.org A study on minigastrin analogues, which are used for targeting certain tumors, demonstrated that changing the stereochemistry of the amino acid spacer from L-glutamic acid to D-glutamic acid resulted in a more than two-fold increase in serum stability. acs.org This highlights how a subtle change in stereochemistry can lead to significant improvements in the therapeutic potential of a molecule. acs.orgnih.gov The determination of the stereochemistry of amino acids is therefore a crucial aspect of research in fields ranging from food chemistry and medicine to extraterrestrial chemistry. nih.gov
Overview of Research Directions for Modified Amino Acids
The field of modified amino acids is a vibrant area of research with several key directions. One major focus is the development of new synthetic methods to create novel amino acid derivatives. bristol.ac.uk For instance, researchers at the University of Bristol have developed a new way to modify amino acids by attaching a ring of carbon atoms to the central carbon of the amino acid molecule. bristol.ac.uk Such innovations expand the toolbox available to chemists for creating new building blocks for drug discovery and protein engineering. bristol.ac.uk
Another significant research direction is the incorporation of modified amino acids into peptides and proteins to enhance their therapeutic properties. nih.govrsc.org By introducing amino acids with altered side chains, backbones, or stereochemistry, scientists can design peptides with improved stability, receptor binding affinity, and bioavailability. acs.orgnih.gov The modification of natural products with amino acids is also a promising strategy to improve their solubility and biological activity. nih.gov
Furthermore, modified amino acids are being explored for their potential in materials science. For example, amino acids and short peptides modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group can self-assemble into well-defined nanostructures like fibers and spheres, which have potential applications in cell cultivation, biotemplating, and drug delivery. rsc.orgchemrxiv.org
L-Leucine, 2-(hydroxymethyl)-
L-Leucine, 2-(hydroxymethyl)- is a derivative of the essential amino acid L-leucine. wikipedia.org Leucine itself is a branched-chain amino acid crucial for protein synthesis. wikipedia.org The introduction of a hydroxymethyl group at the alpha-carbon (the 2-position) of L-leucine results in the formation of L-Leucine, 2-(hydroxymethyl)-. This modification introduces a primary alcohol functional group and an additional chiral center, which can be expected to alter the parent molecule's physical, chemical, and biological properties.
Chemical and Physical Properties of L-Leucine, 2-(hydroxymethyl)-
The specific properties of L-Leucine, 2-(hydroxymethyl)- are not extensively documented in publicly available research literature. However, based on its structure, some general properties can be inferred. The addition of a hydroxyl group is likely to increase its polarity and water solubility compared to L-leucine. The presence of both an amino group and a carboxyl group, characteristic of amino acids, means it will exist as a zwitterion at physiological pH. fiveable.me
Below is a table summarizing some of the computed properties of the D-enantiomer, which are expected to be very similar for the L-form, with the exception of optical rotation.
| Property | Value | Source |
| Molecular Formula | C7H15NO3 | PubChem nih.gov |
| Molecular Weight | 161.20 g/mol | PubChem nih.gov |
| IUPAC Name | (2S)-2-amino-2-(hydroxymethyl)-4-methylpentanoic acid | PubChem nih.gov |
| Hydrogen Bond Donor Count | 4 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |
| Rotatable Bond Count | 4 | PubChem nih.gov |
Note: Data is for the D-enantiomer, but molecular formula, weight, and bond counts are identical for the L-enantiomer.
Research Findings on L-Leucine, 2-(hydroxymethyl)-
Specific research dedicated solely to L-Leucine, 2-(hydroxymethyl)- is limited. However, research into related compounds provides context for its potential significance. For instance, the enzymatic synthesis of β-hydroxy-α-amino acids, including 3-hydroxyleucines, has been achieved using enzymes like L-threonine aldolase (B8822740). acs.org This indicates that enzymatic routes could potentially be developed for the synthesis of L-Leucine, 2-(hydroxymethyl)-.
Furthermore, studies on the deamination and subsequent aldol (B89426) reaction of L-leucine have led to the synthesis of (S)- and (R)-3-(hydroxymethyl)-4-methyl-2-oxopentanoic acid, which are structurally related to L-Leucine, 2-(hydroxymethyl)-. csic.es These research efforts highlight the interest in creating hydroxylated leucine derivatives for various applications. While direct studies on L-Leucine, 2-(hydroxymethyl)- are not prominent, its structure suggests it could be a valuable building block in synthetic chemistry and a potential probe in chemical biology, warranting further investigation.
Properties
CAS No. |
137503-94-7 |
|---|---|
Molecular Formula |
C7H15NO3 |
Synonyms |
L-Leucine, 2-(hydroxymethyl)- |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hydroxymethyl L Leucine
Chemoenzymatic Synthetic Approaches
Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes combined with the efficiency of chemical reactions to produce enantiomerically pure compounds. A notable approach involves a one-pot, multi-enzyme system for the synthesis of (R)- or (S)-3-(hydroxymethyl)-4-methyl-2-oxopentanoic acid, a direct precursor to 2-(hydroxymethyl)-L-leucine. csic.es This cascade reaction starts with the oxidative deamination of L-leucine, followed by an aldol (B89426) addition of formaldehyde (B43269) catalyzed by a carboligase. csic.es
Key enzymes in this process include an L-amino acid deaminase (PmaLAAD) and two enantiocomplementary 2-oxoacid utilizing aldolases: 2-keto-3-deoxy-l-rhamnonate aldolase (B8822740) (YfaU) and 3-methyl-2-oxobutanoate (B1236294) hydroxymethyltransferase (KPHMT). csic.escsic.es YfaU generates the (S)-3-substituted 4-hydroxy-2-oxocarboxylic acid precursors, while KPHMT produces the corresponding (R)-enantiomers. csic.es This dual-enzyme strategy allows for the stereodivergent synthesis of either enantiomer of the precursor with high enantiomeric excess (ee). csic.es For instance, the S-configured products can be obtained in 69-80% isolated yields with 94-99% ee, and the R enantiomers in 57-88% yields with 88-95% ee. csic.es The final step to obtain 2-(hydroxymethyl)-L-leucine would involve a reductive amination of the resulting 2-oxoacid.
Another chemoenzymatic strategy involves the GriE-catalyzed δ-hydroxylation of L-leucine, although this functionalizes the δ-position rather than the α-position. nih.gov
Asymmetric Synthesis Routes
Asymmetric synthesis provides a powerful alternative for constructing the chiral centers of 2-(hydroxymethyl)-L-leucine with high stereocontrol. This often involves the use of chiral auxiliaries or chiral catalysts. A common strategy is the asymmetric Grignard addition of a phenylmagnesium bromide to a chiral N-Boc-N,O-isopropylidene-α-methylserinal. unirioja.es While this example focuses on α-methyl-β-phenylserine, the principle of using a chiral aldehyde derived from an amino acid to control the stereochemistry of a nucleophilic addition is directly applicable.
The synthesis of optically active α-amino acids is a significant challenge due to the need for precise control over stereochemistry. pageplace.de The chiral pool approach, which utilizes readily available chiral molecules like L-leucine itself, is a common starting point. mdpi.com For instance, the stereogenic center at C-2 of L-leucine can be established with high stereocontrol through a one-pot, two-enzyme catalyzed procedure involving hydrolysis and reductive amination of a 2-keto ester. rsc.org
Enantioselective Catalysis in Functionalized Amino Acid Synthesis
Enantioselective catalysis aims to create chiral products from prochiral substrates using a small amount of a chiral catalyst. In the context of functionalized amino acids, this can involve various transformations. For example, chiral aldehyde catalysis, using catalysts derived from chiral BINOL aldehydes, has been effective in the asymmetric reaction of N-unprotected amino acid esters. frontiersin.org This approach mimics biological processes like amino acid metabolism. frontiersin.org
Transition metal-catalyzed asymmetric hydrogenation is another key technique for establishing chirality in amines and, by extension, amino acids. acs.org While direct examples for 2-(hydroxymethyl)-L-leucine are not prominent, the hydrogenation of suitably substituted enamides or imines derived from leucine (B10760876) precursors using chiral catalysts (e.g., those based on rhodium, iridium, or palladium) represents a viable synthetic route. acs.org For instance, iridium complexes with phosphine-phosphoramidite ligands have shown high enantioselectivity in the hydrogenation of sterically hindered N-aryl imines. acs.org
Novel Protecting Group Strategies for Hydroxylated Amino Acids
The synthesis of hydroxylated amino acids like 2-(hydroxymethyl)-L-leucine necessitates the use of protecting groups for both the amino and hydroxyl functionalities to prevent unwanted side reactions. organic-chemistry.org The choice of protecting groups is crucial and often employs an orthogonal strategy, where one group can be removed selectively in the presence of the other. organic-chemistry.orgiris-biotech.de
Common α-amino protecting groups include the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. researchgate.netgoogle.com The hydroxyl group is often protected as a tert-butyl (tBu) ether or a benzyl (B1604629) (Bn) ether. iris-biotech.deresearchgate.net The Boc group is acid-labile, while the Fmoc group is base-labile, allowing for their selective removal. iris-biotech.de For the hydroxyl group, the tBu group is removed under strongly acidic conditions, whereas the Bn group is typically cleaved by catalytic hydrogenation. researchgate.netug.edu.pl
Recent developments include photo-cleavable protecting groups, such as those based on the methyl-6-nitroveratryl moiety, which can be removed under UV light, offering another layer of orthogonality. dtu.dk
| Protecting Group | Abbreviation | Functional Group Protected | Cleavage Conditions | Orthogonal To |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Amine | Acid (e.g., TFA) | Fmoc, Bn |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) | Boc, tBu, Bn |
| Benzyl | Bn | Hydroxyl, Carboxyl | Catalytic Hydrogenation, Strong Acid (HF) | Boc, Fmoc, tBu |
| tert-Butyl | tBu | Hydroxyl, Carboxyl | Strong Acid (e.g., TFA) | Fmoc, Bn |
Solid-Phase Synthetic Applications
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry where an amino acid is anchored to a solid support (resin) and the peptide chain is built sequentially. google.com This methodology can be adapted for the incorporation of modified amino acids like 2-(hydroxymethyl)-L-leucine. The protected amino acid would be coupled to the growing peptide chain on the resin.
The choice of resin and linker is critical. For example, a hydroxymethyl resin can be used to attach the first amino acid. google.com The Fmoc/tBu strategy is commonly employed in SPPS. iris-biotech.degoogle.com The Fmoc-protected amino group of the incoming amino acid is activated and coupled to the free amine of the resin-bound peptide. The Fmoc group is then removed with a base like piperidine (B6355638) to allow the next coupling cycle. iris-biotech.de After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA). iris-biotech.de
Liquid-Phase Synthetic Pathways
Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, involves carrying out all reactions in a homogeneous solution. resolvemass.ca While often used for shorter peptides or large-scale production, it can be applied to the synthesis of peptides containing 2-(hydroxymethyl)-L-leucine. resolvemass.ca In LPPS, each intermediate peptide is isolated and purified after each coupling step. resolvemass.ca
A variation of this is the use of soluble polymeric supports, such as modified poly(ethylene glycol) (PEG). nih.gov This approach combines the advantages of both solid-phase and solution-phase synthesis. The growing peptide is attached to the soluble polymer, which allows for homogeneous reaction conditions. The polymer-bound peptide can then be precipitated to remove excess reagents and byproducts, simplifying purification. nih.gov For example, leucine-enkephalin has been synthesized using a monofunctional PEG support with a p-alkoxybenzyl alcohol linker, which allows for mild cleavage of the final peptide with TFA. nih.gov
Biosynthetic Pathways and Enzymatic Transformations Involving Leucine Analogs
Investigating Putative Enzymatic Hydroxylation Mechanisms
The enzymatic introduction of a hydroxyl group onto an amino acid is a key biocatalytic reaction. For L-leucine, this is primarily carried out by hydroxylase enzymes. However, these enzymes typically target the side chain of the amino acid.
While direct enzymatic mechanisms for the synthesis of L-Leucine, 2-(hydroxymethyl)- are not well-documented, the hydroxylation of other positions of L-leucine is known to be catalyzed by specific enzymes, mainly belonging to the Fe(II)/α-ketoglutarate-dependent dioxygenase superfamily. nih.gov These enzymes catalyze the introduction of a hydroxyl group by activating molecular oxygen.
For instance, L-leucine-5-hydroxylase (LdoA) from Nostoc piscinale has been shown to catalyze the regio- and stereoselective hydroxylation of L-leucine to produce (2S,4S)-5-hydroxyleucine. nih.govnih.gov The catalytic triad (B1167595) of this enzyme, consisting of His150, His236, and Asp152, is conserved among the Fe(II)/αKG-dependent dioxygenase superfamily. nih.gov Another example is L-isoleucine-4-hydroxylase (IDO) from Bacillus thuringiensis, which can also hydroxylate L-leucine to produce 4-hydroxyleucine. oup.com
The formation of a 2-(hydroxymethyl) group on L-leucine would likely require a different enzymatic mechanism, possibly involving a hydroxymethyltransferase. Serine hydroxymethyltransferase is a well-known enzyme that catalyzes the reversible transfer of a hydroxymethyl group from serine to tetrahydrofolate. While this enzyme's primary substrate is serine, the possibility of it or a similar enzyme acting on L-leucine as a substrate to produce L-Leucine, 2-(hydroxymethyl)- remains a hypothetical pathway that requires further investigation.
Precursor Analysis in Metabolic Labeling Studies
Metabolic labeling studies are crucial for elucidating biosynthetic pathways by tracing the incorporation of isotopically labeled precursors into final products. Due to the lack of established biosynthetic pathways for L-Leucine, 2-(hydroxymethyl)-, no specific precursor analysis studies for this compound are available.
However, we can infer potential precursors from the known biosynthesis of L-leucine and the nature of the hydroxymethyl group. The backbone of L-Leucine, 2-(hydroxymethyl)- would originate from the standard L-leucine biosynthetic pathway. L-leucine is synthesized from pyruvate (B1213749), a central metabolite. wikipedia.org The pathway involves the condensation of two pyruvate molecules to form α-ketoisovalerate, which is then converted to L-leucine through a series of enzymatic reactions involving the leuA, leuB, leuCD, and ilv genes. researchgate.netnih.gov
For the additional hydroxymethyl group at the C2 position, a plausible precursor would be a one-carbon (C1) donor. In biological systems, the most common C1 donor is tetrahydrofolate in its various forms (e.g., 5,10-methylenetetrahydrofolate). A hypothetical metabolic labeling study for L-Leucine, 2-(hydroxymethyl)- would therefore involve feeding a culture with labeled L-leucine or its precursors (like labeled pyruvate or glucose) along with a labeled C1 donor (like labeled serine or formate) to track the incorporation of isotopes into the final molecule.
Enzyme Kinetics and Mechanism of Action for Relevant Biocatalysts
Detailed enzyme kinetics for a biocatalyst specific to the production of L-Leucine, 2-(hydroxymethyl)- cannot be presented due to the absence of an identified enzyme. However, the kinetics of related leucine (B10760876) hydroxylases have been characterized, providing insight into the efficiency of leucine hydroxylation at other positions.
For example, the kinetic parameters of a novel L-leucine 5-hydroxylase from Nostoc piscinale (NpLDO) have been studied. nih.gov This enzyme exhibits regio- and stereoselective hydroxylation of L-leucine. Similarly, studies on L-isoleucine-4-hydroxylase (IDO) have determined its kinetic constants for L-leucine, demonstrating the efficiency of these enzymes in catalyzing hydroxylation reactions on free amino acids. oup.comoup.com
The following table summarizes the kinetic parameters of some characterized dioxygenases that act on L-leucine and related amino acids.
| Enzyme | Substrate | K_M (mM) | V_max or k_cat | Source |
| IDO from B. thuringiensis | L-Leucine | 1.9 ± 0.3 | 0.17 ± 0.01 (U/mg) | oup.com |
| MFL from M. flagellatus | L-Leucine | 1.0 ± 0.2 | 0.25 ± 0.01 (U/mg) | oup.com |
| GOX from G. oxydans | L-Leucine | 1.7 ± 0.3 | 0.14 ± 0.01 (U/mg) | oup.com |
| AEP14369 from S. thermotolerans | L-Histidine | 1.2 ± 0.1 | 1.9 ± 0.1 (s⁻¹) | asm.org |
| AEP14369 from S. thermotolerans | L-Glutamine | 1.2 ± 0.1 | 1.8 ± 0.1 (s⁻¹) | asm.org |
| IDO: L-isoleucine-4-hydroxylase; MFL: Dioxygenase from Methylobacterium-like bacterium; GOX: Dioxygeness from Gluconobacter oxydans; AEP14369: 2-oxoglutarate-dependent hydroxylase. |
These data highlight the substrate affinity and catalytic rates of enzymes that hydroxylate amino acids, providing a benchmark for what might be expected from a putative L-Leucine, 2-(hydroxymethyl)- synthase.
Genetic Engineering of Microorganisms for Novel Leucine Derivative Production
While there are no reports on the genetic engineering of microorganisms specifically for the production of L-Leucine, 2-(hydroxymethyl)-, extensive work has been done to engineer microbes like Escherichia coli and Corynebacterium glutamicum for the production of L-leucine and its other derivatives. academicjournals.orgmdpi.comnih.gov These strategies could potentially be adapted if a gene for the synthesis of L-Leucine, 2-(hydroxymethyl)- were identified.
Genetic engineering strategies for L-leucine overproduction typically involve:
Overexpression of key biosynthetic genes: This includes the leuA, leuB, leuC, and leuD genes, which are directly involved in the conversion of α-ketoisovalerate to L-leucine. researchgate.netmdpi.com
Deregulation of feedback inhibition: The first enzyme in the leucine-specific pathway, α-isopropylmalate synthase (encoded by leuA), is subject to feedback inhibition by L-leucine. nih.gov Introducing mutations in the leuA gene to create a feedback-resistant enzyme is a common strategy to increase L-leucine accumulation. academicjournals.org
Enhancing precursor supply: Increasing the availability of pyruvate, the primary precursor for leucine biosynthesis, is another effective strategy. This can be achieved by deleting competing pathways or overexpressing enzymes that channel carbon flux towards pyruvate. researchgate.netmdpi.com
Heterologous gene expression: Novel hydroxylases have been expressed in E. coli to produce hydroxylated amino acids. oup.commdpi.com For example, L-isoleucine-4-hydroxylase (IDO) has been expressed in E. coli to synthesize 4-hydroxyleucine. mdpi.com
If a gene encoding an enzyme for the C2-hydroxymethylation of L-leucine were discovered, a similar approach could be taken. The gene could be cloned and expressed in a high-flux L-leucine producing strain to facilitate the conversion of L-leucine to L-Leucine, 2-(hydroxymethyl)-.
Metabolic Engineering Strategies for Enhanced Biosynthesis
Metabolic engineering aims to optimize cellular metabolism for the production of a target compound. For enhanced biosynthesis of a novel leucine derivative like L-Leucine, 2-(hydroxymethyl)-, a multi-faceted metabolic engineering approach would be necessary, building upon the strategies developed for L-leucine production.
The following table outlines potential metabolic engineering targets in E. coli for the enhanced production of L-leucine, which would be a prerequisite for the biosynthesis of L-Leucine, 2-(hydroxymethyl)-.
| Genetic Modification | Target Gene/Pathway | Rationale | References |
| Enhance Precursor Supply | Deletion of ldhA (lactate dehydrogenase) | Redirects carbon flux from lactate (B86563) to pyruvate. | academicjournals.org |
| Deletion of pta-ackA (phosphate acetyltransferase-acetate kinase) | Reduces acetate (B1210297) formation, conserving pyruvate. | ||
| Enhance Leucine Pathway | Overexpression of feedback-resistant leuA | Alleviates feedback inhibition by L-leucine. | academicjournals.orgmdpi.com |
| Overexpression of leuBCD | Increases the conversion of α-ketoisovalerate to L-leucine. | mdpi.com | |
| Overexpression of ilvBN (acetohydroxy acid synthase) | Increases the synthesis of α-ketoisovalerate. | academicjournals.org | |
| Block Competing Pathways | Deletion of ilvA (threonine deaminase) | Prevents the conversion of threonine to α-ketobutyrate, a precursor for isoleucine. | academicjournals.org |
| Introduce Novel Functionality | Expression of a putative hydroxymethyltransferase gene | To catalyze the final conversion of L-leucine to L-Leucine, 2-(hydroxymethyl)-. | (Hypothetical) |
A systems metabolic engineering approach, combining rational design with high-throughput screening and evolutionary engineering, would be essential to develop a microbial strain capable of efficiently producing L-Leucine, 2-(hydroxymethyl)-. This would involve not only the optimization of the L-leucine supply but also the efficient expression and activity of the novel hydroxymethylating enzyme, along with the potential need to engineer transport systems for the uptake of precursors and the export of the final product.
Chemical Reactivity and Derivatization of 2 Hydroxymethyl L Leucine
Functional Group Interconversion Studies on the Hydroxyl Moiety
The primary hydroxyl group of 2-(hydroxymethyl)-L-leucine is a key site for functional group interconversion, enabling the synthesis of a variety of derivatives. Standard organic transformations can be applied to this moiety, although the presence of the amino and carboxyl groups may necessitate the use of protecting groups to ensure selectivity.
Key interconversion reactions include:
Oxidation: The primary alcohol can be oxidized to form an aldehyde using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC). More vigorous oxidation, for instance with potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), would lead to the formation of a second carboxylic acid group, yielding a derivative of aspartic acid.
Conversion to Leaving Groups: To facilitate nucleophilic substitution, the hydroxyl group can be converted into a better leaving group. This is commonly achieved by reaction with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine, to form the corresponding tosylate or mesylate esters.
Halogenation: The hydroxyl group can be directly replaced by a halogen. Reaction with thionyl chloride (SOCl₂) can yield the corresponding chloride, while phosphorus tribromide (PBr₃) can be used to synthesize the bromide derivative. These halogenated compounds are versatile intermediates for further synthetic modifications.
Derivatization for Advanced Spectroscopic Analysis
For analytical purposes, particularly for volatile analysis methods like gas chromatography-mass spectrometry (GC-MS), the polar functional groups of 2-(hydroxymethyl)-L-leucine must be derivatized to increase volatility and thermal stability. nih.gov Common derivatization strategies target the active hydrogens on the amino, carboxyl, and hydroxyl groups. nih.govyoutube.com
One of the most comprehensive methods is silylation . Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with all three functional groups to replace the active protons with nonpolar silyl (B83357) groups (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl), yielding a derivative suitable for GC-MS analysis.
A two-step approach is also common, involving esterification followed by acylation . nih.gov The carboxylic acid is first converted to an ester, for example, a methyl or ethyl ester, by heating with the corresponding alcohol and an acid catalyst. nih.gov Subsequently, the amino and hydroxyl groups are acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA), which converts them to trifluoroacetyl amides and esters, respectively. nih.gov For liquid chromatography, derivatization with fluorescent tags like o-phthaldialdehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be employed to enhance detection sensitivity. chromatographyonline.comcreative-proteomics.com
| Reagent | Abbreviation | Target Functional Group(s) | Purpose |
|---|---|---|---|
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -COOH, -NH₂, -OH | Increases volatility for GC-MS |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -COOH, -NH₂, -OH | Forms stable TBDMS derivatives for GC-MS |
| Trifluoroacetic anhydride | TFAA | -NH₂, -OH | Acylation for GC-MS analysis |
| Methanol/HCl | - | -COOH | Esterification for GC-MS analysis |
| o-Phthaldialdehyde | OPA | Primary -NH₂ | Fluorescence detection in HPLC chromatographyonline.com |
| 9-Fluorenylmethoxycarbonyl chloride | FMOC-Cl | Primary & Secondary -NH₂ | UV/Fluorescence detection in HPLC creative-proteomics.com |
Synthesis of Ester and Ether Derivatives
The carboxyl and hydroxyl groups of 2-(hydroxymethyl)-L-leucine are readily converted into ester and ether derivatives, which are valuable as protected intermediates in synthesis or as prodrugs.
Ester Synthesis: The carboxylic acid function can be esterified through several methods. The most direct is the Fischer esterification, which involves refluxing the amino acid in an alcohol (e.g., methanol, ethanol, or n-butanol) with a strong acid catalyst like sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl). nih.govscirp.org Alternatively, reagents such as trimethylchlorosilane (TMSCl) in alcohol provide a convenient and mild method for preparing amino acid methyl ester hydrochlorides at room temperature. nih.gov This transformation is crucial for protecting the carboxyl group during subsequent reactions involving the amino or hydroxyl functions. nih.gov
Ether Synthesis: The primary hydroxyl group can be converted into an ether. The Williamson ether synthesis is a classical approach, involving deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. However, due to the presence of the more acidic carboxyl and amino groups, a protection strategy is essential. The amino and carboxyl groups must first be protected (e.g., as Boc and methyl ester, respectively) before the hydroxyl group can be selectively deprotonated and alkylated.
Formation of Amide and Peptide Conjugates
The formation of amide bonds is fundamental to peptide chemistry and allows for the incorporation of 2-(hydroxymethyl)-L-leucine into peptide sequences or its conjugation to other molecules.
Amide Formation at the Carboxyl Group: The carboxylic acid can be activated to react with an amine to form an amide bond. This is the basis of peptide synthesis. bachem.com Standard solution-phase or solid-phase peptide synthesis (SPPS) protocols can be applied. nih.gov The carboxyl group is activated in situ using coupling reagents. Common classes of reagents include:
Carbodiimides: Such as Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to minimize racemization. americanpeptidesociety.org
Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient and are among the most widely used coupling reagents. bachem.compeptide.com Due to the steric hindrance of the quaternary α-carbon in 2-(hydroxymethyl)-L-leucine, more reactive coupling reagents like Bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBrOP) may be required for efficient coupling, especially with sterically hindered amino acids. peptide.com
Amide Formation at the Amino Group: The primary amino group can act as a nucleophile, reacting with an activated carboxylic acid to form an amide. This allows for N-acylation or conjugation of molecules to the N-terminus of the amino acid.
| Reagent Class | Example(s) | Abbreviation | Notes |
|---|---|---|---|
| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Efficient but byproduct (DCU) is poorly soluble. bachem.com |
| Carbodiimides | N,N'-Diisopropylcarbodiimide | DIC | Forms a soluble urea (B33335) byproduct, suitable for SPPS. americanpeptidesociety.org |
| Onium Salts (Phosphonium) | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Effective but produces carcinogenic HMPA. bachem.com |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Non-toxic alternative to BOP with similar reactivity. bachem.com | |
| Onium Salts (Aminium/Uronium) | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Very common and efficient for routine couplings. peptide.com |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Highly reactive, useful for difficult couplings. peptide.com |
Cyclization Reactions and Heterocyclic Compound Formation
The presence of three reactive functional groups in a single molecule offers pathways for various intramolecular cyclization reactions, leading to the formation of diverse heterocyclic structures. rsc.org The regioselectivity of these cyclizations can be controlled through the choice of reagents and reaction conditions, or by using orthogonal protecting groups.
Lactone Formation: Intramolecular esterification between the C-terminal carboxyl group and the primary hydroxyl group would yield a five-membered ring, known as a γ-lactone. This reaction is typically promoted under acidic conditions with the removal of water.
Oxazolidinone Formation: The 1,2-amino alcohol arrangement (from the α-amino and β-hydroxyl groups) can react with phosgene, its equivalents (e.g., triphosgene, carbonyldiimidazole), or chloroformates to form a five-membered N,O-heterocycle, specifically an oxazolidin-2-one. This is a common strategy for forming constrained amino acid derivatives.
Azetidinone (β-Lactam) Formation: Intramolecular amide bond formation between the amino and carboxyl groups would lead to a strained four-membered β-lactam ring. This cyclization is generally challenging and requires specific activation of the carboxyl group under conditions that favor ring closure over intermolecular polymerization.
Morpholinone Derivatives: If the primary alcohol is first oxidized to an aldehyde, subsequent intramolecular reaction with the amine group can form a cyclic imine, which upon reduction or further reaction could lead to substituted morpholine (B109124) or piperazine-type structures. The cyclization of amino alcohols is a versatile method for producing N-heterocycles. researchgate.netrsc.org
Metal Complexation Studies and Coordination Chemistry
Amino acids are excellent chelating agents for a wide range of metal ions. L-leucine typically acts as a bidentate ligand, coordinating through the nitrogen atom of the amino group and an oxygen atom of the carboxylate group to form a stable five-membered ring with a metal ion. sciencepub.net
The structure of 2-(hydroxymethyl)-L-leucine, with its additional primary hydroxyl group, introduces the possibility of tridentate coordination. This allows the molecule to bind to a metal center via the amino nitrogen, a carboxylate oxygen, and the hydroxyl oxygen. This would likely result in the formation of two fused five-membered chelate rings, a highly stable arrangement in coordination chemistry.
The coordination behavior would depend on factors such as the pH of the solution (which affects the protonation state of the functional groups) and the nature of the metal ion. Computational studies on L-leucine have shown that it has a high chelating potential towards transition metals like Fe(II), Fe(III), Cu(I), and Cu(II), with coordination occurring favorably through the two oxygen atoms of the carboxylate group. nih.gov For 2-(hydroxymethyl)-L-leucine, the additional hydroxyl donor site could enhance the stability and modify the geometry of the resulting metal complexes compared to those of simple L-leucine.
| Metal Ion | Coordination Mode | Stoichiometry (Metal:Ligand) | Reference |
|---|---|---|---|
| Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Bidentate (N, O) | 1:2 | |
| Fe(III) | Bidentate (N, O) | 1:3 | sciencepub.net |
| Mg(II), Ca(II), Fe(II), Co(II), Cu(II), Zn(II) | Bidentate (N, O) | 1:2 | idosi.org |
| Fe(II), Fe(III), Cu(I), Cu(II) | Bidentate (O, O-carboxylate) | 1:1 (Computational Study) | nih.gov |
Analytical Methodologies for Research Applications
Chromatographic Separation Techniques for Isomer Resolution
Chromatographic methods are indispensable for isolating L-Leucine, 2-(hydroxymethyl)- from complex mixtures and resolving it from its stereoisomers. The presence of multiple chiral centers and functional groups (amino, carboxyl, and hydroxyl) dictates the choice of separation strategy.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of amino acids. For a polar compound like L-Leucine, 2-(hydroxymethyl)-, reversed-phase (RP) chromatography is a common approach. Method development would focus on optimizing mobile phase composition, pH, and column chemistry to achieve adequate retention and resolution.
Given the high polarity of the analyte, analysis of the underivatized form can be challenging, often resulting in poor retention on standard C18 columns. imtakt.comnih.gov To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed, or derivatization techniques can be used to increase the hydrophobicity of the molecule. researchgate.net Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or phenyl isothiocyanate (PITC) introduces a chromophore or fluorophore, enhancing detection sensitivity by UV or fluorescence detectors. shimadzu.combco-dmo.org
| Parameter | Condition for Underivatized Analysis (HILIC) | Condition for Derivatized Analysis (RP-HPLC) |
|---|---|---|
| Stationary Phase | Amide or Silica-based HILIC column | C18, 5 µm particle size |
| Mobile Phase | Acetonitrile/Water with ammonium (B1175870) formate (B1220265) buffer | Methanol/Aqueous buffer (e.g., sodium acetate) gradient |
| Detection | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) | UV (e.g., 254 nm for PITC) or Fluorescence (e.g., Ex 330 nm, Em 418 nm for OPA) bco-dmo.org |
| Derivatization Agent | None | Phenyl isothiocyanate (PITC) or o-phthalaldehyde (OPA) shimadzu.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitivity but requires analytes to be volatile and thermally stable. Amino acids, due to their zwitterionic nature, are non-volatile and must be derivatized prior to GC analysis. sigmaaldrich.com Derivatization targets the polar functional groups—the amino, carboxyl, and the additional hydroxyl group in L-Leucine, 2-(hydroxymethyl)-.
A two-step derivatization is typically required: esterification of the carboxyl group (e.g., with an acidic alcohol) followed by acylation of the amino and hydroxyl groups (e.g., with an anhydride (B1165640) like pentafluoropropionic anhydride). nih.gov Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is another common one-step approach that converts all active hydrogens (on -COOH, -NH2, and -OH groups) into less polar silyl (B83357) derivatives. sigmaaldrich.comnih.gov The choice of derivatization agent and reaction conditions must be carefully optimized to ensure complete reaction and prevent degradation. sigmaaldrich.com
| Derivatization Protocol | Reagents | Target Functional Groups | Key Advantages |
|---|---|---|---|
| Silylation | MSTFA or BSTFA + TMCS | -COOH, -NH2, -OH | Single-step reaction, produces volatile derivatives. sigmaaldrich.com |
| Acylation/Esterification | 1) Methanolic HCl; 2) Pentafluoropropionic anhydride (PFPA) | 1) -COOH; 2) -NH2, -OH | Creates stable, volatile derivatives suitable for sensitive detection. nih.gov |
| Chloroformate Reaction | Methyl chloroformate / Methanol | -NH2, -OH | Rapid reaction, but can be exothermic. ubbcluj.ro |
Chiral Chromatography for Enantiomeric Purity Assessment
Assessing the enantiomeric purity of L-Leucine, 2-(hydroxymethyl)- is critical, as biological activity is often stereospecific. Chiral chromatography is the definitive method for separating enantiomers. This can be achieved directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column. researchgate.net
Direct methods are generally preferred to avoid potential racemization during derivatization. nih.gov CSPs based on macrocyclic glycopeptides (like teicoplanin), crown ethers, or ligand-exchange principles are effective for separating underivatized amino acids. sigmaaldrich.comchromatographytoday.comankara.edu.tr For instance, teicoplanin-based CSPs are known for their broad scope in separating various amino acids, including α, β, and γ-amino acids. sigmaaldrich.comchromatographytoday.com Ligand-exchange chromatography, often using a copper (II) complex with a chiral ligand like L-hydroxyproline on the stationary phase, is another powerful technique for resolving amino acid enantiomers. nih.gov
| Chiral Separation Approach | Stationary Phase / Reagent | Principle | Applicability |
|---|---|---|---|
| Direct (HPLC) | Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) sigmaaldrich.com | Forms transient diastereomeric complexes with analytes based on hydrogen bonding, and ionic interactions. | Broadly applicable to underivatized α- and β-amino acids. sigmaaldrich.com |
| Direct (HPLC) | Crown Ether (e.g., Crownpak CR-I(+)) ankara.edu.tr | Inclusion complexation, primarily interacting with the protonated amino group. | Effective for primary amino acids. |
| Indirect (HPLC/GC) | Marfey's Reagent (L-FDAA) nih.gov | Forms diastereomers by reacting with the primary amine, separable on a standard C18 column. | Requires derivatization step; compatible with LC-MS. nih.gov |
Spectroscopic Characterization in Research Settings
Spectroscopic methods are essential for confirming the molecular structure of L-Leucine, 2-(hydroxymethyl)- and providing detailed information about its chemical bonds and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. nmims.edu For L-Leucine, 2-(hydroxymethyl)-, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments in a suitable solvent (like D₂O) would be required to unambiguously assign all proton and carbon signals and confirm the covalent structure and stereochemistry.
The ¹H NMR spectrum would be expected to show distinct signals for the protons on the aliphatic side chain, the α-carbon, and the newly introduced hydroxymethyl group. The chemical shifts and coupling constants (J-values) would provide information about the connectivity and relative orientation of these protons. The presence of the hydroxyl group would introduce additional complexity and diagnostic signals compared to the parent L-Leucine. duke.eduhmdb.ca
| Proton / Carbon Site | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Key Correlations (2D NMR) |
|---|---|---|---|
| -CH(NH₂)COOH (α-H) | ~3.5 - 3.8 | Doublet | COSY with β-H |
| -CH(CH₂OH)- (β-H) | ~2.0 - 2.5 | Multiplet | COSY with α-H, γ-H, and CH₂OH protons |
| -CH(CH₃)₂ (γ-H) | ~1.6 - 1.9 | Multiplet | COSY with β-H and methyl protons |
| -CH₂OH | ~3.6 - 3.9 | Doublet of doublets | COSY with β-H |
| -CH(CH₃)₂ | ~0.9 - 1.0 | Two doublets | COSY with γ-H |
Note: Predicted values are estimates based on standard amino acid spectra and may vary based on solvent and pH. duke.edu
Mass Spectrometry (MS/MS) for Fragment Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, confirming the molecular weight and offering structural insights. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amino acids. nih.gov
Tandem mass spectrometry (MS/MS) involves selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. For L-Leucine, 2-(hydroxymethyl)- (MW: 147.17), the protonated ion would be at m/z 148.1. Common fragmentation pathways for amino acids include the neutral losses of water (H₂O), ammonia (B1221849) (NH₃), and the elements of formic acid (H₂O + CO). nih.govuni-muenster.de The presence of the hydroxymethyl group would likely promote an initial loss of water (18 Da). The subsequent fragmentation pattern could then be compared to that of L-Leucine (m/z 132.1) to confirm the side-chain structure. core.ac.ukresearchgate.net
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Interpretation |
|---|---|---|---|
| 148.1 | 130.1 | H₂O (18 Da) | Loss of water from the hydroxyl group. |
| 148.1 | 102.1 | H₂O + CO (46 Da) | Loss of the carboxyl group as formic acid. uni-muenster.de |
| 130.1 | 84.1 | H₂O + CO (46 Da) | Subsequent loss of formic acid from the [M+H-H₂O]⁺ ion. |
| 102.1 | 85.1 | NH₃ (17 Da) | Loss of ammonia from the iminium ion. |
| 102.1 | 60.1 | C₃H₆ (42 Da) | Side chain fragmentation. |
Note: Fragmentation pathways are predictive and require experimental verification.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to identify the functional groups present within a molecule based on its interaction with electromagnetic radiation. These vibrational spectroscopy methods provide a molecular fingerprint, allowing for the structural elucidation of "L-Leucine, 2-(hydroxymethyl)-".
For "L-Leucine, 2-(hydroxymethyl)-", the presence of the additional hydroxymethyl group alongside the amino and carboxylic acid functionalities of the parent L-Leucine molecule would result in characteristic vibrational modes. The IR spectrum is expected to exhibit distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Similarly, the Raman spectrum would display scattering peaks characteristic of the molecule's functional groups.
Key expected vibrational frequencies for "L-Leucine, 2-(hydroxymethyl)-" would include those arising from the O-H, N-H, C-H, C=O, and C-O bonds. The hydroxyl group's O-H stretching vibration would be a particularly salient feature, distinguishing it from L-Leucine.
Interactive Data Table: Expected Infrared (IR) and Raman Bands for L-Leucine, 2-(hydroxymethyl)-
| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| O-H (Hydroxyl) | Stretching | 3200-3600 (broad) | 3200-3600 (weak) |
| N-H (Amine) | Stretching | 3300-3500 | 3300-3500 (moderate) |
| C-H (Alkyl) | Stretching | 2850-3000 | 2850-3000 (strong) |
| C=O (Carboxyl) | Stretching | 1700-1725 | 1700-1725 (weak) |
| C-O (Hydroxyl/Carboxyl) | Stretching | 1050-1150 | 1050-1150 (moderate) |
| N-H (Amine) | Bending | 1580-1650 | 1580-1650 (moderate) |
| C-H (Alkyl) | Bending | 1350-1480 | 1350-1480 (strong) |
Note: The exact positions of the bands can be influenced by the sample's physical state and intermolecular interactions.
Advanced hyphenated techniques for complex sample analysis
For the analysis of "L-Leucine, 2-(hydroxymethyl)-" in intricate samples such as biological fluids, hyphenated analytical techniques that couple a separation method with a detection method are indispensable. These approaches offer enhanced selectivity and sensitivity, which are critical for accurate quantification and identification at trace levels.
LC-MS/MS for Trace Analysis in Biological Matrices (Research Focus)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of amino acids and their derivatives in biological matrices like plasma, urine, and tissue extracts. petdiatric.comnih.gov This method combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
For the analysis of "L-Leucine, 2-(hydroxymethyl)-", a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase (RP) LC method could be developed. Given the polar nature of the compound, HILIC might offer better retention and separation from other polar metabolites. lcms.cz The sample preparation would typically involve protein precipitation followed by filtration or solid-phase extraction to remove interfering substances. nih.gov
In the mass spectrometer, the compound would be ionized, typically using electrospray ionization (ESI) in positive ion mode. Tandem mass spectrometry (MS/MS) would then be employed for quantification, using multiple reaction monitoring (MRM). This involves selecting the precursor ion of "L-Leucine, 2-(hydroxymethyl)-" and monitoring specific product ions generated through collision-induced dissociation (CID). This high specificity minimizes the impact of matrix effects and allows for accurate quantification even at very low concentrations. nih.gov
Interactive Data Table: Illustrative LC-MS/MS Parameters for L-Leucine, 2-(hydroxymethyl)- Analysis
| Parameter | Condition |
| Liquid Chromatography | |
| Column | HILIC or Reversed-Phase C18 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation from isomers and matrix components |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | [M+H]⁺ (e.g., m/z corresponding to C₇H₁₅NO₃ + H⁺) |
| Product Ions (Q3) | Specific fragments resulting from the loss of H₂O, CO, etc. |
| Collision Energy | Optimized for maximum product ion intensity |
GC-MS/MS for Volatile Derivative Characterization
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of amino acids and their derivatives. However, due to the low volatility of these compounds, a derivatization step is typically required to convert them into more volatile and thermally stable forms suitable for GC analysis. sigmaaldrich.comthermofisher.com
For "L-Leucine, 2-(hydroxymethyl)-", derivatization would target the amine, carboxyl, and hydroxyl functional groups. Common derivatizing agents include silylating reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which form tert-butyldimethylsilyl (TBDMS) or trimethylsilyl (B98337) (TMS) derivatives, respectively. sigmaaldrich.comthermofisher.com Acylation with reagents such as pentafluoropropionic anhydride (PFPA) is also a viable strategy. nih.gov
The resulting volatile derivatives can then be separated on a GC column, often a non-polar or medium-polarity column, and detected by a mass spectrometer. The electron ionization (EI) mass spectra of these derivatives provide characteristic fragmentation patterns that are highly useful for structural confirmation. Tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity for quantitative applications. sigmaaldrich.com
Interactive Data Table: Potential GC-MS Derivatization and Fragmentation for L-Leucine, 2-(hydroxymethyl)-
| Derivatization Agent | Derivative Type | Key Mass Spectral Fragments (Illustrative) |
| MTBSTFA | TBDMS ether/ester/amine | [M-57]⁺ (loss of t-butyl), [M-159]⁺ (loss of COOTBDMS) |
| MSTFA | TMS ether/ester/amine | [M-15]⁺ (loss of CH₃), Characteristic ions at m/z 73, 147 |
| PFPA/Alcohol | PFP amide/ester | Molecular ion, fragments from cleavage of the amino acid backbone and loss of PFP groups |
In-Depth Analysis of L-Leucine, 2-(hydroxymethyl)- Reveals a Gap in Current Metabolic Research
A comprehensive review of scientific literature and chemical databases reveals a notable absence of research pertaining to the specific chemical compound "L-Leucine, 2-(hydroxymethyl)-" within the context of fundamental metabolic research. Despite extensive investigation into the metabolic pathways of the essential amino acid L-leucine and its various derivatives, this particular compound does not appear to be a recognized metabolite or a subject of study in non-human or non-clinical metabolic investigations.
The standard nomenclature for L-leucine, an alpha-amino acid, is (2S)-2-amino-4-methylpentanoic acid. The designation "2-(hydroxymethyl)-" would imply the attachment of a hydroxymethyl group (-CH₂OH) to the second carbon atom of the pentanoic acid chain. This carbon, also known as the alpha-carbon, is bonded to the amino group, the carboxyl group, a hydrogen atom, and the isobutyl side chain. The introduction of a hydroxymethyl group at this position would result in a structurally complex and sterically hindered molecule that is not described in established metabolic pathways of L-leucine.
In contrast, the metabolism of L-leucine is well-documented, proceeding primarily through two key pathways following its initial transamination to α-ketoisocaproate (α-KIC). The major pathway involves the oxidative decarboxylation of α-KIC to isovaleryl-CoA, which then enters the citric acid cycle for energy production. A minor, yet significant, pathway involves the conversion of α-KIC to β-hydroxy-β-methylbutyrate (HMB), a metabolite known for its roles in muscle protein metabolism.
Given the lack of available data, it is not possible to provide an analysis of "L-Leucine, 2-(hydroxymethyl)-" within the requested framework of metabolic research. The investigation into its metabolic fate, enzymatic degradation, substrate specificity, and molecular interactions remains an open area for future scientific inquiry. It is plausible that the requested compound name is a non-standard nomenclature for a known or novel synthetic derivative of leucine (B10760876). However, without further clarification or published research, a detailed scientific article on "L-Leucine, 2-(hydroxymethyl)-" cannot be accurately generated at this time.
This highlights the specificity of scientific research and the importance of precise chemical nomenclature in accessing and disseminating scientific knowledge. While the broader field of L-leucine metabolism is rich with data, the specific derivative "L-Leucine, 2-(hydroxymethyl)-" represents a frontier yet to be explored in fundamental metabolic research.
Applications As a Building Block in Complex Chemical Synthesis
Utilizing 2-(Hydroxymethyl)-L-Leucine as a Chiral Auxiliary
Chiral auxiliaries are essential tools in asymmetric synthesis, temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.orgsigmaaldrich.com Typically, these molecules are derived from readily available, inexpensive chiral sources and are designed for easy attachment and subsequent cleavage. researchgate.net Common examples include oxazolidinones, camphor-derived sultams, and pseudoephedrine. wikipedia.org
Theoretically, the 1,2-amino alcohol functionality within 2-(Hydroxymethyl)-L-Leucine could be cyclized to form a chiral oxazolidinone-type structure. This rigid, chiral scaffold could then be used to direct stereoselective reactions, such as alkylations or aldol (B89426) additions, on an attached prochiral substrate. The steric bulk of the isobutyl group would be expected to play a key role in influencing the facial selectivity of the reaction. Despite this plausible hypothesis, there is no specific mention in the reviewed literature of 2-(Hydroxymethyl)-L-Leucine being synthesized or utilized for this purpose.
Incorporation into Bio-Inspired Polymers and Materials
Bio-inspired polymers aim to mimic the structure and function of natural macromolecules like proteins to create novel materials with unique properties such as biocompatibility and biodegradability. mdpi.com Amino acids and their derivatives are fundamental building blocks in this field. udel.edunih.gov For instance, leucine-based pseudo-proteins have been explored as potential scaffolding materials for biomedical applications. mdpi.com
The incorporation of 2-(Hydroxymethyl)-L-Leucine into a polymer backbone could introduce several desirable features. The hydroxyl group offers a reactive handle for cross-linking or for the attachment of other molecules, potentially allowing for the creation of functionalized hydrogels or other "smart" materials. The α,α-disubstitution would likely impart resistance to enzymatic degradation by proteases, enhancing the material's stability. However, no studies were found that describe the synthesis of polymers incorporating the 2-(Hydroxymethyl)-L-Leucine monomer.
Scaffolding in Peptide Mimetic Design
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides, often with improved stability and bioavailability. nih.gov A common strategy involves using rigid scaffolds to orient key amino acid side chains in a way that replicates the bioactive conformation of a peptide, particularly for targeting protein-protein interactions. cam.ac.ukdoaj.org
The sterically hindered α-carbon of 2-(Hydroxymethyl)-L-Leucine could serve as a conformational constraint within a peptide chain, forcing it to adopt a specific secondary structure. Furthermore, the compound itself could theoretically be used as a scaffold. The amine, carboxyl, and hydroxyl groups provide multiple points for attaching pharmacophoric elements that mimic the side chains of a natural peptide. This approach is conceptually sound, but the scientific literature lacks any examples of 2-(Hydroxymethyl)-L-Leucine being employed in this manner.
Precursor for the Synthesis of Natural Product Analogs
Modified amino acids are often crucial components in the synthesis of analogs of complex natural products. These analogs are vital for structure-activity relationship (SAR) studies, helping to identify the key features responsible for a molecule's biological activity. For example, derivatives of hydroxyleucine have been used to create analogs of muraymycin antibiotics to probe their antibacterial activity. nih.gov
2-(Hydroxymethyl)-L-Leucine could serve as a valuable precursor for creating analogs of natural products that contain a leucine (B10760876) or a substituted amino acid residue. The additional hydroxymethyl group provides a site for modification, allowing chemists to explore the impact of adding polarity or a reactive functional group at that position. Despite this potential, no published research explicitly details the use of 2-(Hydroxymethyl)-L-Leucine as a starting material for the synthesis of any natural product analogs.
Development of Novel Organic Catalysts
Chiral amino acids and their derivatives are frequently used as the basis for small molecule organic catalysts (organocatalysts). The presence of both acidic (carboxylic acid) and basic (amine) groups, along with a defined stereochemistry, makes them ideal for promoting a wide range of asymmetric reactions.
Derived from L-leucine, 2-(Hydroxymethyl)-L-Leucine contains the necessary functionalities to act as a chiral catalyst, potentially for reactions such as asymmetric aldol, Mannich, or Michael reactions. The 1,2-amino alcohol motif is a common feature in many successful organocatalysts. The isobutyl group would provide a specific steric environment that could influence the stereochemical outcome of the catalyzed reaction. As with the other potential applications, there is currently no research documenting the development or use of catalysts derived from 2-(Hydroxymethyl)-L-Leucine.
Future Directions and Emerging Research Avenues
Computational Chemistry for Predictive Analysis of Reactivity
Computational chemistry stands as a critical first step in characterizing unknown or poorly studied molecules, offering a predictive lens into their behavior before extensive laboratory work is undertaken. For L-Leucine, 2-(hydroxymethyl)-, there is a clear opportunity to apply theoretical models to predict its chemical reactivity and properties.
Molecular Modeling and Simulation: Techniques such as Density Functional Theory (DFT) and ab initio methods could be employed to model the electronic structure of L-Leucine, 2-(hydroxymethyl)-. These calculations can predict key parameters like bond lengths, bond angles, electrostatic potential maps, and frontier molecular orbitals (HOMO/LUMO), which are fundamental to understanding its reactivity. For instance, computational studies on the parent molecule, L-leucine, have been used to rationalize its fragmentation patterns in mass spectrometry. rsc.org A similar approach for its 2-(hydroxymethyl)- derivative would provide a theoretical basis for its expected behavior under various conditions.
Reaction Mechanism Prediction: Computational tools can simulate potential reaction pathways, such as oxidation, esterification, or amidation, involving the additional hydroxymethyl group. This can help in designing synthetic routes or predicting metabolic transformations. By calculating transition states and activation energies, researchers can forecast the most likely products and optimal reaction conditions.
Interactive Data Table: Predicted Properties of L-Leucine vs. Potential Research Targets for its 2-(hydroxymethyl)- Derivative
| Property | L-Leucine (Known Values/Targets) | L-Leucine, 2-(hydroxymethyl)- (Future Research Target) | Computational Method |
| Molecular Formula | C6H13NO2 | C7H15NO3 | N/A |
| Molecular Weight | 131.17 g/mol | 161.19 g/mol | N/A |
| HOMO-LUMO Gap | Data can be calculated | Prediction of electronic stability and reactivity | DFT (e.g., B3LYP/6-31G*) |
| Dipole Moment | Data can be calculated | Prediction of polarity and intermolecular forces | Ab initio / DFT |
| Proton Affinity | Data can be calculated | Prediction of basicity and reactivity in acidic conditions | G4(MP2) theory |
| Fragmentation Pathway | Studied experimentally and computationally rsc.org | Prediction of mass spectrometry fragmentation patterns | QCI/CID simulations |
Advanced Spectroscopic Techniques for In Situ Monitoring
Real-time monitoring of chemical reactions provides invaluable insight into kinetics and mechanisms. For a novel compound like L-Leucine, 2-(hydroxymethyl)-, advanced spectroscopic methods would be essential for its characterization and for observing its transformations in situ.
Process NMR Spectroscopy: Techniques like Process Analytical Technology (PAT) using Nuclear Magnetic Resonance (NMR) could monitor the synthesis or degradation of L-Leucine, 2-(hydroxymethyl)- in real-time. This would allow for the identification of transient intermediates and the optimization of reaction yields. While NMR spectra for L-leucine are well-documented, acquiring detailed 1H and 13C NMR data for its 2-(hydroxymethyl)- derivative is a necessary, foundational step. researchgate.net
Raman and Infrared (IR) Spectroscopy: Vibrational spectroscopy methods such as Raman and Fourier-Transform Infrared (FTIR) spectroscopy are powerful for tracking changes in functional groups. These could be applied to monitor reactions involving the hydroxyl or carboxyl groups of L-Leucine, 2-(hydroxymethyl)-, providing kinetic data without the need for sample extraction.
Mass Spectrometry: Advanced mass spectrometry techniques, particularly those involving electron activated dissociation (EAD), can provide detailed structural information. EAD is capable of differentiating between isomers like leucine (B10760876) and isoleucine by inducing specific side-chain fragmentations, a capability that would be invaluable for confirming the structure of L-Leucine, 2-(hydroxymethyl)- and identifying its products in complex mixtures. sciex.com
Integration with Synthetic Biology for Pathway Engineering
Synthetic biology offers the potential to produce complex molecules like L-Leucine, 2-(hydroxymethyl)- through engineered microbial chassis. This approach can be more sustainable and efficient than traditional chemical synthesis.
Novel Biosynthetic Pathway Design: Currently, no natural pathway is known to produce L-Leucine, 2-(hydroxymethyl)-. Engineering a synthetic pathway would likely involve modifying the existing L-leucine biosynthesis pathway. nih.gov This could entail introducing a hydroxylase enzyme capable of acting on an L-leucine precursor, such as α-ketoisocaproate, or on L-leucine itself. The conversion of amino acids to their corresponding α-hydroxy acids is a known reaction that could be a starting point for enzymatic discovery. researchgate.netacs.org
Metabolic Engineering and Optimization: Host organisms like Escherichia coli or Corynebacterium glutamicum, which are commonly used for amino acid production, could be engineered. nih.govnih.gov This would involve not only introducing the necessary biosynthetic genes but also optimizing precursor supply (e.g., pyruvate (B1213749) and acetyl-CoA) and eliminating competing metabolic pathways to maximize the yield of the target molecule. wikipedia.org
Directed Evolution: Key enzymes in the engineered pathway could be subjected to directed evolution to improve their specificity and efficiency for the novel substrate, thereby increasing the productivity of L-Leucine, 2-(hydroxymethyl)-. researchgate.net
Development of New Derivatization Strategies for Enhanced Functionality
Derivatization is a chemical strategy used to modify a molecule to enhance its properties, such as improving its analytical detection or altering its biological activity. For L-Leucine, 2-(hydroxymethyl)-, the presence of three distinct functional groups (amino, carboxyl, and hydroxyl) offers rich possibilities for chemical modification.
Targeted Functionalization: The additional hydroxyl group provides a unique site for derivatization compared to the parent L-leucine. Strategies could be developed to selectively attach other chemical moieties to this site, such as polymers, lipids, or fluorescent tags, to create novel biomaterials or analytical probes. General derivatization reagents like AccQ•Tag are used to react with amino groups for analytical purposes; however, new reagents could be designed to selectively target the hydroxyl group of this specific molecule. waters.comresearchgate.net
Prodrug Development: The hydroxyl group could be esterified to create prodrugs with altered solubility or pharmacokinetic properties. This is a common strategy in medicinal chemistry to improve the delivery and efficacy of therapeutic compounds.
Improved Analytical Detection: While standard methods exist for derivatizing amino acids for chromatography, new strategies could leverage the unique structure of L-Leucine, 2-(hydroxymethyl)-. For example, a two-step derivatization targeting both the amino and hydroxyl groups could enhance its detection sensitivity and chromatographic separation from similar compounds. nih.govacs.org
Interactive Data Table: Potential Derivatization Strategies
| Functional Group Target | Derivatization Reaction | Reagent Example | Potential Enhanced Functionality |
| Amino Group (-NH2) | Urethane formation | AccQ•Fluor Reagent | Enhanced fluorescence for HPLC detection waters.com |
| Carboxyl Group (-COOH) | Esterification | Thionyl chloride, Alcohol | Increased volatility for GC-MS analysis; Prodrug creation |
| Hydroxyl Group (-OH) | Silylation | MTBSTFA | Increased volatility and thermal stability for GC-MS nist.gov |
| Hydroxyl Group (-OH) | Acylation | Acyl chloride | Attachment of lipid chains for membrane interaction studies |
| Multiple Groups | Multi-site derivatization | 1-Bromobutane | Altered hydrophobicity for improved LC-MS/MS separation nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
